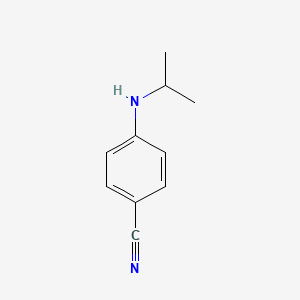

4-(Isopropylamino)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(propan-2-ylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJUAQRBUUGSNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632624 | |

| Record name | 4-[(Propan-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204078-26-2 | |

| Record name | 4-[(Propan-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isopropylamino Benzonitrile and Analogues

Established Reaction Pathways for Benzonitrile (B105546) Functionalization

Established methods for the synthesis of 4-(isopropylamino)benzonitrile often rely on the functionalization of a pre-existing benzonitrile ring. These pathways include nucleophilic aromatic substitution and multi-step strategies involving amidation and subsequent nitrile formation.

Nucleophilic Aromatic Substitution with Isopropylamine (B41738)

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing an amino group onto an aromatic ring. nih.gov This reaction typically requires an electron-deficient aromatic substrate and a good leaving group, such as a halogen, positioned ortho or para to a strong electron-wthdrawing group like a nitrile (-CN). For the synthesis of this compound, this involves the reaction of a 4-halo-benzonitrile with isopropylamine.

The nitrile group at the para position activates the ring toward nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. nih.gov The reaction proceeds by the attack of isopropylamine on the carbon atom bearing the leaving group, followed by the departure of the halide ion to yield the final product. While specific examples for this compound are not detailed in the provided results, the reaction of various fluoro-aromatic compounds with amines is a well-established synthetic method. researchgate.net For instance, the reaction of 4-aminobenzonitrile (B131773) with 10-(4-methoxyphenyl)decylbromide in hexamethylphosphoramide (B148902) demonstrates a related N-alkylation, forming the corresponding secondary amine. prepchem.com

Table 1: Representative Nucleophilic Aromatic Substitution Conditions This table is illustrative of typical SNAr conditions, as specific data for the direct synthesis of this compound via this method was not found in the search results.

| Substrate | Nucleophile | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 4-Fluorobenzonitrile (B33359) | Isopropylamine | DMSO | Heat | Not specified |

| 4-Chlorobenzonitrile | Isopropylamine | NMP | Heat, Base | Not specified |

Amidation and Nitrile Formation Strategies

An alternative to direct amination is a two-step approach that begins with a carboxylic acid derivative. This method involves first forming an amide bond, followed by the dehydration of the primary amide to form the nitrile group.

The initial step is the formation of 4-(isopropylamino)benzamide. This can be achieved through standard amidation reactions, for example, by coupling 4-(isopropylamino)benzoic acid with an ammonia (B1221849) source using coupling agents. More directly, it could involve the reaction of an activated carboxylic acid derivative (like an acid chloride) with ammonia.

The subsequent and crucial step is the dehydration of the primary amide. Various dehydrating agents are used for this transformation, including phosphorus pentoxide, phosphoryl chloride, and thionyl chloride. chemicalbook.compatsnap.com For example, 4-aminobenzamide (B1265587) can be dehydrated using thionyl chloride in toluene (B28343) to produce 4-aminobenzonitrile. patsnap.com A similar strategy could be applied to 4-(isopropylamino)benzamide. Another reported method involves the fusion of amides with ammonium (B1175870) sulphamate at high temperatures to yield nitriles. youtube.com The hydration of nitriles to amides is also a well-known reversible reaction, often catalyzed by platinum complexes, highlighting the chemical relationship between these two functional groups. orgsyn.orgorgsyn.org

Development of Novel Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for preparing aminobenzonitriles. These include techniques that offer greater control over selectivity, employ catalytic systems to enhance efficiency, and utilize non-traditional reaction conditions like high pressure.

Chemo- and Regioselective Synthesis of this compound

Chemo- and regioselectivity are critical in complex syntheses to ensure that the reaction occurs at the desired functional group and position. In the context of this compound, this means selectively forming the isopropylamino group at the C4 position of the benzonitrile ring without unintended reactions at the nitrile group or other positions.

Methods have been developed for the chemo- and regioselective synthesis of functionalized molecules. mdpi.commdpi.com For instance, directed nucleophilic aromatic substitution reactions have been discovered where the presence of a directing group, such as an ortho-iodobenzamide, can specifically direct an amine nucleophile to the ortho position, even without a strong electron-withdrawing group on the arene. rsc.org While not directly applied to this compound, these principles of directed synthesis are crucial for developing selective pathways. The synthesis of 4-arylamino-1,2-naphthoquinones using a eutectogel medium under LED light also demonstrates a modern approach to achieving regioselectivity. rsc.org Fine-tuning reaction conditions, such as in the Mitsunobu reaction, can also control the chemo- and regioselective alkylation of complex molecules. rsc.org

Catalytic Approaches in Aminobenzonitrile Synthesis (e.g., Phase Transfer Catalysis, Biocatalysis)

Catalytic methods offer significant advantages, including milder reaction conditions, increased reaction rates, and improved yields, often with greater environmental compatibility.

Phase Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium salt, transports a reactant (like an anion) from the aqueous phase into the organic phase where it can react with the organic-soluble substrate. biomedres.us This methodology is highly useful for SN2 alkylation reactions to synthesize amines and can eliminate the need for harsh organic bases and dipolar aprotic solvents. acsgcipr.org The catalyst's structure, particularly the size of the alkyl groups on the ammonium salt, is a key factor in its effectiveness. nih.gov PTC can be applied to N-alkylation reactions, making it a potentially valuable method for synthesizing this compound from 4-aminobenzonitrile and an isopropyl halide.

Table 2: Common Phase-Transfer Catalysts and Their Properties

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride | Transports anions from aqueous to organic phase. biomedres.us |

| Crown Ethers | 18-Crown-6 | Complexes with cations, enhancing anion reactivity; highly lipophilic. biomedres.us |

| Polyethylene Glycols (PEGs) | PEG-400 | Low cost, good stability. biomedres.us |

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild, environmentally benign reaction conditions. Researchers have developed a one-pot enzymatic transformation of alcohols into nitriles using a galactose oxidase enzyme. uva.nl This cyanide-free method operates at atmospheric pressure in an aqueous environment, representing a green alternative to traditional nitrile synthesis. uva.nl While this specific method converts an alcohol to a nitrile, the broader field of biocatalysis holds potential for the selective amination of aromatic rings or other steps in the synthesis of complex molecules like this compound.

High-Pressure Synthetic Methodologies

High-pressure chemistry involves conducting reactions at pressures significantly above atmospheric pressure. This technique can accelerate reaction rates, especially for reactions with a negative activation volume, and can influence product selectivity. While the search results did not provide specific examples of high-pressure methodologies being applied to the synthesis of this compound, it is a known technique in organic synthesis to promote reactions that are sluggish under standard conditions, such as certain nucleophilic aromatic substitutions on deactivated rings.

Reaction Mechanism Elucidation during Synthesis

The elucidation of reaction mechanisms is fundamental to optimizing the synthesis of this compound and its analogues. Mechanistic studies provide critical insights into reaction pathways, intermediates, and transition states, allowing chemists to refine conditions such as temperature, solvent, and catalyst choice to improve yield and purity. The two predominant synthetic routes, Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination, have been the subject of detailed mechanistic investigation.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr pathway is a common method for synthesizing this compound, typically by reacting an aryl halide, such as 4-fluorobenzonitrile, with isopropylamine. This reaction proceeds via a well-established addition-elimination mechanism. chemistrysteps.com

The mechanism involves two principal steps:

Nucleophilic Attack: The amine nucleophile (isopropylamine) attacks the electrophilic carbon atom of the aromatic ring that is bonded to the leaving group (e.g., fluoride). This initial attack is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. wikipedia.orgmasterorganicchemistry.com

Formation of the Meisenheimer Complex: The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized across the aromatic system and is further stabilized by the presence of strong electron-withdrawing groups, such as the nitrile (-CN) group, at the ortho or para positions relative to the leaving group. chemistrysteps.com

Elimination and Aromaticity Restoration: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final product, this compound. wikipedia.org

The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is contrary to the trend in SN2 reactions. This is because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack. chemistrysteps.commasterorganicchemistry.com

Buchwald-Hartwig Amination Mechanism

An alternative and highly versatile method for forming the C-N bond in this compound is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is particularly useful for aryl bromides, chlorides, and triflates. wikipedia.orgorganic-chemistry.org The catalytic cycle is generally understood to involve three key stages:

Oxidative Addition: A low-valent palladium(0) complex, typically stabilized by phosphine (B1218219) ligands, reacts with the aryl halide (e.g., 4-bromobenzonitrile). The palladium inserts into the carbon-halogen bond, forming a Pd(II)-aryl complex. libretexts.orgnrochemistry.com Mechanistic studies using kinetic isotope effects support oxidative addition as the first irreversible and often rate-determining step in the cycle for aryl chlorides and bromides. nih.gov

Amine Coordination and Deprotonation: The amine (isopropylamine) coordinates to the Pd(II) center. In the presence of a base (e.g., sodium tert-butoxide, cesium carbonate), the coordinated amine is deprotonated to form a palladium amido complex. wikipedia.orglibretexts.org

Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond of the product, this compound, and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgnrochemistry.com Reductive elimination can proceed from either a three-coordinate or four-coordinate palladium complex, with the three-coordinate pathway generally being faster. wikipedia.org

The choice of ligand is critical in the Buchwald-Hartwig reaction, influencing the efficiency of each step in the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been developed to promote the reaction for a wide range of substrates. wikipedia.orglibretexts.org

The following table summarizes key findings from mechanistic studies on these synthetic routes.

Advanced Spectroscopic Characterization and Excited State Dynamics of 4 Isopropylamino Benzonitrile

Time-Resolved Spectroscopic Probes of Excited State Evolution

Upon photoexcitation, 4-(isopropylamino)benzonitrile transitions from its ground state to a locally excited (LE) state. This initial state can then evolve through one or more charge transfer states, a process that can be meticulously tracked using a suite of time-resolved spectroscopic methods. These techniques provide a window into the ultrafast structural and electronic rearrangements that govern the photophysical properties of the molecule.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique for mapping the electronic state evolution following photoexcitation. In a typical fs-TA experiment, a femtosecond laser pulse (the pump) excites the molecule to a higher electronic state. A second, time-delayed, broadband pulse (the probe) measures the change in absorbance of the sample as a function of wavelength and time delay.

For aminobenzonitriles like the dimethylamino derivative (DMABN), fs-TA spectra reveal the decay of the initially populated LE state and the concomitant rise of absorption features corresponding to the ICT state. In polar solvents like acetonitrile (B52724), the LE state of DMABN exhibits characteristic absorption bands that decay on a picosecond timescale, while a new absorption band, attributed to the ICT state, appears. For instance, in acetonitrile, the LE state of DMABN has absorption bands around 360 nm and 680 nm, which decay with a time constant of approximately 4 picoseconds, matching the rise time of the ICT absorption band at 320 nm.

While specific fs-TA data for this compound is not as extensively documented as for DMABN, analogous behavior is expected. The bulkier isopropyl group may influence the rate of ICT, potentially slowing it down compared to the dimethylamino compound due to steric hindrance affecting the necessary conformational changes. The table below summarizes typical transient absorption data observed for a closely related compound, 4-(dimethylamino)benzonitrile (B74231), in acetonitrile, which serves as a model for the expected behavior of this compound.

| State | Absorption Maximum (nm) | Rise/Decay Time (ps) |

| Locally Excited (LE) | ~360, ~680 | ~4 (decay) |

| Intramolecular Charge Transfer (ICT) | ~320 | ~4 (rise) |

This data is for 4-(dimethylamino)benzonitrile in acetonitrile and is illustrative of the expected trends for this compound.

Picosecond Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides complementary information to transient absorption by directly monitoring the emissive decay of excited states. For compounds exhibiting dual fluorescence, this technique can distinguish between the emission from the LE state and the red-shifted emission from the ICT state.

Studies on 4-(diisopropylamino)benzonitrile (B3050731) (DIABN), a close structural analog, have shown dual fluorescence in various environments, including single crystals. At room temperature, the fluorescence of DIABN crystals consists of emission from both the LE and ICT states. The decay kinetics are often biexponential, reflecting the population and depopulation of the two emissive states. For DIABN crystals, the shorter decay time, associated with the LE to ICT conversion, is on the order of picoseconds (e.g., 11 ps at 25 °C), while the longer decay component corresponds to the lifetime of the ICT state.

It is anticipated that this compound would also exhibit dual fluorescence in polar solvents, with the relative intensities and decay kinetics of the LE and ICT bands being sensitive to solvent polarity and temperature. The table below presents fluorescence decay data for crystalline 4-(diisopropylamino)benzonitrile, offering insight into the expected picosecond dynamics for the isopropylamino derivative.

| Emitting State | Temperature (°C) | Decay Time (ps) |

| LE -> ICT Conversion | 25 | 11 |

| LE -> ICT Conversion | -110 | 55 |

Data for crystalline 4-(diisopropylamino)benzonitrile.

Time-Resolved Infrared Spectroscopy for Vibrational Signatures

Time-resolved infrared (TRIR) spectroscopy offers a powerful means to probe the structural evolution of a molecule during a photochemical process by monitoring changes in its vibrational spectrum. By tracking the frequencies and intensities of specific vibrational modes, such as the C≡N stretch of the nitrile group and the C-N stretching of the amino group, TRIR can provide direct evidence for charge redistribution and geometric changes.

In the context of this compound, the C≡N stretching frequency is particularly sensitive to the degree of charge transfer. In the ground state, this mode has a characteristic frequency. Upon formation of the ICT state, the increased electron density in the benzonitrile (B105546) moiety leads to a weakening of the C≡N bond and a corresponding redshift in its stretching frequency. Studies on DMABN have successfully used TRIR to observe this shift, providing direct structural evidence for the charge-transfer character of the excited state. The timescale of this frequency shift would directly correlate with the kinetics of ICT formation.

| Vibrational Mode | Ground State Frequency (cm⁻¹) | ICT State Frequency (cm⁻¹) | Expected Change |

| C≡N Stretch | ~2230 | <2230 | Redshift |

| C-N Stretch (Amino) | ~1350 | >1350 | Blueshift |

Expected trends based on the principles of vibrational spectroscopy and studies of related molecules.

Femtosecond Stimulated Raman Spectroscopy for Reaction Coordinate Mapping

Femtosecond Stimulated Raman Spectroscopy (FSRS) is an advanced technique that provides high temporal and spectral resolution, enabling the real-time observation of vibrational dynamics during a chemical reaction. FSRS can map the evolution of the molecular structure along the reaction coordinate of the ICT process.

For aminobenzonitriles, FSRS can track changes in vibrational modes that are coupled to the ICT process. For example, studies on DMABN have used FSRS to monitor the phenyl C=C stretching mode. This mode shows a distinct frequency shift upon formation of the ICT state, reflecting the change in the electronic structure of the benzene (B151609) ring. The temporal evolution of this shift provides a direct measure of the ICT rate. Furthermore, the narrowing and shifting of certain Raman bands on a picosecond timescale can reveal subsequent vibrational relaxation within the ICT state manifold.

Applying FSRS to this compound would allow for a detailed mapping of the structural changes accompanying the ICT process, including the role of the isopropyl group's torsional and bending modes in the reaction coordinate. The expected key vibrational modes and their changes upon ICT that could be probed by FSRS are outlined in the table below.

| Vibrational Mode | Description | Expected Change upon ICT |

| Phenyl C=C Stretch | Ring breathing mode | Frequency downshift |

| C-N-C Bending (Isopropyl) | Amino group geometry | Potential frequency and intensity changes |

| C-H Bending (Isopropyl) | Alkyl group conformation | Potential frequency and intensity changes |

Intramolecular Charge Transfer (ICT) Mechanisms

The phenomenon of dual fluorescence in 4-(dialkylamino)benzonitriles is a hallmark of ICT. Upon excitation, the molecule can relax into a highly polar, charge-separated state. The mechanism of this charge transfer, particularly the structural changes involved, has been a subject of intense research.

Elucidation of Twisted Intramolecular Charge Transfer (TICT) States

The Twisted Intramolecular Charge Transfer (TICT) model is the most widely accepted explanation for the dual fluorescence of many donor-acceptor molecules. This model posits that after initial excitation to a planar or near-planar LE state, the amino donor group twists by approximately 90° with respect to the benzonitrile acceptor plane. This torsional motion leads to a decoupling of the π-systems of the donor and acceptor moieties, facilitating a near-complete charge separation and forming the highly polar TICT state.

The stability of the TICT state is highly dependent on the polarity of the surrounding medium. In polar solvents, the large dipole moment of the TICT state is stabilized, lowering its energy, often below that of the LE state, thus making the ICT process favorable.

In the case of this compound, the isopropyl group introduces steric bulk that could hinder the twisting motion required for TICT state formation. However, studies on the even bulkier 4-(diisopropylamino)benzonitrile have shown that ICT still occurs efficiently. This suggests that the electronic driving force for charge transfer is substantial and can overcome the steric impediment. Time-resolved spectroscopic studies on DIABN have provided evidence for the formation of an ICT state with a lifetime of approximately 3 nanoseconds in its crystalline form. X-ray diffraction studies on crystalline DIABN have revealed a decrease in the torsional angle of the diisopropylamino group in the ICT state compared to the ground state, suggesting a more planar geometry in the relaxed excited state, which has been interpreted in the context of both TICT and alternative planarized ICT (PICT) models.

The investigation of this compound and its derivatives continues to be crucial for refining our understanding of the structural dynamics that govern intramolecular charge transfer, with advanced spectroscopic techniques providing ever deeper insights into these fundamental photochemical processes.

Characterization of Locally Excited (LE) States and Planar ICT (PICT) Models

The photophysics of aminobenzonitriles are governed by the interplay between a locally excited (LE) state and an intramolecular charge transfer (ICT) state. Upon photoexcitation, the molecule is initially promoted to an LE state, which is characterized by electronic excitation largely confined to the benzonitrile moiety. In many aminobenzonitriles, this LE state can then relax to a lower-energy ICT state, where significant electron density is transferred from the amino group to the benzonitrile group. This process is often accompanied by a significant change in the molecule's geometry and electronic distribution.

In the case of 4-(diisopropylamino)benzonitrile (DIABN), the observation of dual fluorescence, even in non-polar alkane solvents, provides strong evidence for a rapid and efficient ICT process. rsc.org This is in contrast to the well-studied 4-(dimethylamino)benzonitrile (DMABN), which does not exhibit dual fluorescence in such non-polar environments. rsc.org This observation lends considerable support to the Planar Intramolecular Charge Transfer (PICT) model for DIABN. rsc.orgmpg.de

The PICT model posits that the ICT state has an essentially planar conformation, in contrast to the Twisted Intramolecular Charge Transfer (TICT) model, which proposes a perpendicular twist of the amino group relative to the benzonitrile ring. mpg.de For DIABN, the bulky isopropyl groups are thought to hinder significant twisting of the amino group, making a planar or near-planar ICT state more favorable. rsc.org The small intrinsic energy gap between the S1 (LE) and S2 (ICT) states in DIABN is believed to facilitate this rapid ICT, consistent with the PICT model. rsc.orgmpg.de In the gas phase, the fluorescence emission of DIABN originates from the ICT state, further indicating the efficiency of this charge transfer process even in the absence of solvent stabilization. rsc.orgnih.gov

Spectroscopic data for jet-cooled DIABN shows an intense 0-0 transition at 31751.8 cm⁻¹. rsc.orgnih.gov At excess excitation energies above 800 cm⁻¹, the fluorescence spectrum collapses, suggesting the onset of an efficient non-radiative decay channel, which is attributed to the rapid ICT process. rsc.orgnih.gov

Investigation of Partially Twisted ICT (pTICT) Models

While the PICT and TICT models represent two limiting geometries for the ICT state, the concept of a partially twisted ICT (pTICT) state has emerged from computational studies on related aminobenzonitriles like DMABN. rsc.orgnih.govacs.org The pTICT model proposes an intermediate geometry where the amino group is twisted to a degree between the planar LE state and the fully perpendicular TICT state.

For DMABN, combined CASSCF and CASPT2 calculations have indicated the existence of a pTICT structure with a twisting angle of approximately 53°. nih.govacs.org This calculated pTICT state was suggested to be responsible for the observed ICT fluorescence. nih.gov Some computational studies on aminobenzonitriles have suggested that a pTICT minimum could be an artifact of the computational method used, with the most stable ICT species being the fully twisted TICT state. rsc.org However, the existence and role of pTICT states remain a subject of active investigation in the field. For this compound and its diisopropyl analog, specific investigations into the existence and characterization of a pTICT state are not extensively reported in the literature. However, the principles derived from studies on DMABN suggest that a partially twisted geometry could be a possible intermediate in the relaxation pathway from the LE to the final ICT state.

Role of Conical Intersections in Excited State Relaxation

Conical intersections are points of degeneracy between two electronic potential energy surfaces and act as efficient funnels for non-radiative transitions between electronic states. wikipedia.orgiupac.org In the photochemistry of aminobenzonitriles, conical intersections are believed to play a crucial role in the relaxation dynamics from the initially populated excited states back to the ground state. nih.gov

For aminobenzonitriles, the relaxation from the S2 to the S1 state, which populates the LE and ICT states, is thought to proceed through a conical intersection. nih.gov Theoretical studies on DMABN have shown that an extended conical intersection "seam" can exist, running almost parallel to the amino group twisting coordinate. nih.gov This implies that the decay from S2 to S1 can occur over a range of torsional angles. The lowest energy point on this seam for DMABN has been calculated to be at an untwisted geometry. nih.gov

Solvent-Dependent Photophysical Behavior

The fluorescence properties of this compound and its analogs are highly sensitive to the surrounding solvent environment. This sensitivity arises from the significant change in dipole moment upon transitioning from the less polar LE state to the highly polar ICT state.

Solvatochromic and Thermochromic Shifts in Emission Spectra

The emission spectrum of 4-(diisopropylamino)benzonitrile (DIABN) exhibits significant solvatochromic shifts, meaning the position of the emission maximum changes with solvent polarity. In polar solvents, the highly polar ICT state is stabilized to a greater extent than the LE state, leading to a red-shift (a shift to longer wavelengths) of the ICT emission band. rsc.orgresearchgate.net

In single crystals of DIABN, both LE and ICT fluorescence are observed at 300 K. researchgate.networldscientific.com As the temperature is lowered, the intensity of the ICT fluorescence decreases relative to the LE emission and is completely absent below 60 K. researchgate.networldscientific.com This thermochromic behavior indicates that the LE to ICT transition is an activated process. An activation energy of 4 kJ/mol has been determined for this process in DIABN crystals, which is attributed to conformational changes in the molecule. researchgate.networldscientific.com

The following table summarizes the general trends observed in the emission spectra of aminobenzonitriles in response to solvent and temperature changes.

| Condition | Effect on Emission Spectrum | Predominant Emitting State |

| Increasing Solvent Polarity | Red-shift of ICT emission | ICT |

| Decreasing Temperature | Decrease in ICT emission intensity | LE |

Influence of Hydrogen Bonding Interactions on Charge Transfer Dynamics

Hydrogen bonding interactions between the solute molecule and protic solvents can significantly influence the intramolecular charge transfer dynamics. rsc.org For aminobenzonitriles, hydrogen bonding can occur at both the amino (donor) and nitrile (acceptor) ends of the molecule.

Hydrogen bonding to the nitrogen of the nitrile group is expected to increase its electron-accepting ability, thereby promoting the formation and stabilization of the ICT state. nih.gov Conversely, hydrogen bonding to the lone pair of the amino nitrogen could potentially hinder the charge transfer process by stabilizing the ground state or the LE state. rsc.org

The interplay of these hydrogen bonding interactions can affect the energy barrier for the LE to ICT transition and the relative stabilities of the two states, thus influencing the fluorescence quantum yields and lifetimes. rsc.org While specific studies on the hydrogen bonding effects in this compound are limited, the general principles observed for other aminobenzonitriles and related donor-acceptor systems suggest that such interactions will play a significant role in its photophysical behavior in protic solvents. nih.govrsc.org

Magnetic Circular Dichroism (MCD) Studies of Excited States

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the differential absorption of left and right circularly polarized light in the presence of a magnetic field. wikipedia.org MCD spectra can provide valuable information about the symmetry and nature of electronic transitions that may not be apparent in conventional absorption spectra. nih.gov

For benzene derivatives, including aminobenzonitriles, MCD spectroscopy can be used to distinguish between different excited states. nih.gov For instance, studies on aniline (B41778) and benzonitrile, the parent donor and acceptor moieties, have shown that they exhibit MCD signals of opposite sign in the B₂ᵤ absorption region, which can be correlated with their electronic structures through molecular orbital calculations. nih.gov

While specific MCD studies on this compound have not been found in the reviewed literature, the application of this technique to related donor-acceptor benzonitrile derivatives suggests its potential for elucidating the electronic nature of the LE and ICT states in this molecule. rsc.org MCD could potentially help to resolve overlapping electronic transitions and provide further insight into the charge transfer process.

Excited State Dipole Moment Determination

The determination of the excited state dipole moment (μe) is crucial for understanding the photophysical behavior of this compound, particularly its tendency to undergo Intramolecular Charge Transfer (ICT). Upon photoexcitation, a significant redistribution of electron density can occur, leading to an excited state that is much more polar than the ground state. This change in dipole moment (Δμ = μe - μg) is a hallmark of the transition from a locally excited (LE) state to an ICT state and can be quantified using several spectroscopic and theoretical techniques.

The most common experimental approach for determining the excited state dipole moment is the solvatochromic shift method. researchgate.netrsc.org This method relies on the principle that the absorption and fluorescence spectra of a polar molecule are influenced by the polarity of the surrounding solvent. The solvent molecules reorient around the solute's dipole moment, and this interaction stabilizes the molecule differently in the ground and excited states.

Specifically, an increase in solvent polarity will cause a more significant stabilization of the highly polar excited state compared to the less polar ground state. This differential stabilization leads to a red-shift (a shift to longer wavelengths or lower energy) in the fluorescence emission spectrum. The Stokes shift, which is the difference between the wavenumbers of the absorption maximum (ν̃ₐ) and the fluorescence maximum (ν̃f), is therefore dependent on the solvent's polarity and the change in the solute's dipole moment upon excitation.

Several models have been developed to correlate the Stokes shift with the solvent's dielectric constant (ε) and refractive index (n). The Lippert-Mataga equation is one of the most widely used:

ν̃ₐ - ν̃f = (2Δμ² / hca³) * F(ε, n) + constant

Where:

Δμ is the change in dipole moment between the excited and ground states (μe - μg).

h is Planck's constant.

c is the speed of light.

a is the Onsager cavity radius of the solute molecule.

F(ε, n) is the solvent polarity function, defined as: [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)]

By measuring the absorption and fluorescence spectra in a series of solvents with varying polarities, a plot of the Stokes shift (ν̃ₐ - ν̃f) versus the solvent polarity function F(ε, n) can be generated. The slope of this linear plot is directly proportional to the square of the change in dipole moment (Δμ²).

The following table presents representative solvatochromic data for a closely related compound, 4-(dimethylamino)benzonitrile (DMABN), which is often used as a model system to illustrate the principles applicable to this compound. rsc.org

Table 1: Solvatochromic Shift Data for 4-(dimethylamino)benzonitrile (DMABN) in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | F(ε, n) | Absorption Max (ν̃ₐ) cm⁻¹ | Fluorescence Max (ν̃f) cm⁻¹ | Stokes Shift (Δν̃) cm⁻¹ |

|---|---|---|---|---|---|---|

| n-Hexane | 1.88 | 1.375 | 0.001 | 33898 | 30488 | 3410 |

| Diethyl Ether | 4.34 | 1.353 | 0.096 | 33784 | 29412 | 4372 |

| Ethyl Acetate | 6.02 | 1.372 | 0.139 | 33670 | 28490 | 5180 |

| Dichloromethane | 8.93 | 1.424 | 0.187 | 33445 | 27174 | 6271 |

From the slope of the Lippert-Mataga plot, and with knowledge of the ground state dipole moment (μg, often determined from dielectric measurements or calculations) and the Onsager radius (a, estimated from molecular volume), the excited state dipole moment (μe) can be calculated. For aminobenzonitriles, the excited ICT state dipole moment is found to be significantly larger than the ground state moment, confirming a substantial charge separation upon excitation.

An alternative and often more accurate approach is the thermochromic method, which involves measuring spectral shifts in a single solvent while varying the temperature. nih.gov This technique minimizes errors arising from specific solute-solvent interactions and uncertainties in determining the Onsager radius. researchgate.net

Computational methods, such as those based on quantum mechanics, are also employed to calculate the dipole moments of both the ground and excited states, providing theoretical values that can be compared with experimental results. nih.govnih.gov Research on related compounds like 4-(diisopropylamino)benzonitrile has also utilized techniques like time-resolved X-ray diffraction to determine the molecular structure of the ICT state directly. nih.gov

Table 2: Ground and Excited State Dipole Moments for Related Aminobenzonitriles

| Compound | Method | Ground State Dipole Moment (μg) in Debye | Excited State (ICT) Dipole Moment (μe) in Debye |

|---|---|---|---|

| 4-(dimethylamino)benzonitrile (DMABN) | Solvatochromy | ~6.6 | ~17 |

| 4-(diisopropylamino)benzonitrile (DIABN) | Solvatochromy | ~6.5 | ~16.5 |

These findings consistently show a large increase in the dipole moment upon excitation for this class of compounds, which is direct evidence of the formation of a highly polar intramolecular charge transfer state.

Computational Chemistry and Theoretical Modelling of 4 Isopropylamino Benzonitrile

Quantum Chemical Studies on Ground and Excited State Geometries

Quantum chemical methods are fundamental tools for investigating the geometric and electronic properties of molecules in both their ground and excited states. For donor-acceptor systems like 4-(Isopropylamino)benzonitrile, these studies are crucial for understanding the nature of the locally excited (LE) and intramolecular charge-transfer (ICT) states that govern their photophysical behavior.

Density Functional Theory (DFT) is a widely used method for optimizing the ground state geometry of molecules. For the related compound 4-(N,N-diisopropylamino)benzonitrile (DIABN), ground state geometries have been optimized using the B3LYP functional with a 6-31G(d) basis set. Time-Dependent Density Functional Theory (TDDFT) extends this approach to study excited states, enabling the calculation of vertical excitation energies, oscillator strengths, and potential energy surfaces of excited states.

TDDFT calculations are instrumental in investigating the fluorescence behavior of these molecules. For instance, studies on similar compounds like 4-(dimethylamino)benzonitrile (B74231) (DMABN) use TDDFT to explore the properties of the twisted intramolecular charge-transfer (TICT) state, which is responsible for the anomalous red-shifted fluorescence band observed in polar solvents. These calculations can predict the emission energies from different conformers; for DIABN, the emission from a twisted conformer was calculated at 3.40 eV (using the MPW1PW91 functional) and 3.24 eV (using B3LYP).

Table 1: Representative Parameters in DFT/TDDFT Calculations for Aminobenzonitriles

| Parameter | Method/Basis Set | Application |

|---|---|---|

| Geometry Optimization | B3LYP/6-31G(d) | Determining the ground state molecular structure. |

| Excited State Calculation | TD-DFT (B3LYP, MPW1PW91) | Calculating emission energies from excited state conformers. |

| Solvent Effects | Polarizable Continuum Model (PCM) | Simulating the influence of solvent on electronic transitions. |

| Excitation Analysis | Natural Transition Orbitals (NTOs) | Characterizing the nature of electronic excitations (e.g., LE, CT). |

This table is generated based on methods commonly applied to aminobenzonitrile derivatives as found in the cited literature.

While DFT is a workhorse, ab initio methods, which are based on first principles without empirical parameterization, offer higher accuracy for complex electronic phenomena. Methods such as multireference configuration interaction (MRCI) and the second-order algebraic diagrammatic construction (ADC(2)) have been applied to DMABN to investigate the structural processes leading to dual fluorescence.

These high-level calculations are used to map the potential energy surfaces of the ground and excited states, identifying key structures such as minima corresponding to the LE and ICT states, and the transition states that connect them. For DMABN, ab initio studies have explored the twisting of the dimethylamino group and the bending of the nitrile group as critical coordinates in the intramolecular charge transfer process. The concept of an energy landscape is also critical in computational studies, where researchers predict stable crystal structures and polymorphism by calculating the lattice energies of various possible packing arrangements.

Molecular Dynamics Simulations for Solvation Effects and Conformational Analysis

Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a dynamic picture of processes like solvation and conformational changes. These simulations are particularly valuable for understanding how the solvent environment influences the ICT process in molecules like this compound.

MD simulations can be performed with explicit solvent molecules, offering a detailed view of the solvation shell surrounding the solute. The rearrangement of polar solvent molecules around the solute upon photoexcitation is a key factor in stabilizing the highly polar ICT state. Non-equilibrium simulations can track the solvent response immediately following photoexcitation, revealing that the initial solvent response is extremely rapid, often occurring on a sub-picosecond timescale. This dynamic solvent stabilization lowers the energy of the ICT state relative to the LE state, facilitating the charge transfer process in polar environments.

A central hypothesis for the ICT mechanism in aminobenzonitriles is the Twisted Intramolecular Charge Transfer (TICT) model. This model posits that the charge transfer is accompanied by a significant geometric change, primarily the twisting of the amino-group with respect to the phenyl ring.

Experimental and computational studies on crystalline 4-(diisopropylamino)benzonitrile (B3050731) (DIABN) have provided direct evidence for this structural change. Time-resolved X-ray diffraction experiments determined the molecular structure in the excited ICT state, revealing a change in the torsional angle of the diisopropylamino group. In the ground state, the angle is approximately 14°, which decreases to about 10° in the equilibrated ICT state. This contrasts with the classic TICT model, which often assumes a 90° twist, highlighting the complexity of the process.

Table 2: Torsional Angle of the Amino Group in DIABN

| Electronic State | Torsional Angle (°) | Method |

|---|---|---|

| Ground State (S₀) | 14 | Time-resolved X-ray diffraction |

| ICT State (S₁) | 10 | Time-resolved X-ray diffraction |

Theoretical Elucidation of Charge Transfer Mechanisms

Theoretical models are essential for interpreting the experimental observations of dual fluorescence and elucidating the underlying charge transfer mechanism. The process begins with the absorption of a photon, which excites the molecule from its ground state (S₀) to an initial excited state, often a bright ππ* state.

Following initial excitation, the molecule relaxes to a locally excited (LE) state, which has a geometry similar to the ground state and a moderate dipole moment. In polar solvents, the molecule can then overcome a small energy barrier to transition to a more stable intramolecular charge-transfer (ICT) state. This ICT state is characterized by a significant transfer of electron density from the electron-donating amino group to the electron-accepting benzonitrile (B105546) group, resulting in a much larger dipole moment.

The stabilization of this highly polar ICT state by the surrounding polar solvent is the driving force for the reaction. The transition from the LE to the ICT state is associated with specific structural changes, most notably the twisting of the C-N bond connecting the amino group to the phenyl ring. Computational studies using methods like TD-DFT and MRCI help to map out the potential energy surfaces along this twisting coordinate, identifying the energy barriers and the relative stabilities of the LE and ICT minima. The molecule can then fluoresce from either the LE state, producing the "normal" fluorescence band, or from the ICT state, giving rise to the anomalous, red-shifted emission band.

Construction of Potential Energy Surfaces (PES) for LE and ICT States

The phenomenon of dual fluorescence in donor-acceptor molecules like 4-(dialkylamino)benzonitriles is intricately linked to the topology of their excited-state potential energy surfaces (PES). Two key excited states are the Locally Excited (LE) state and the Intramolecular Charge Transfer (ICT) state.

The LE state is typically characterized by an electronic excitation localized on the benzonitrile moiety. In contrast, the ICT state involves a significant transfer of electron density from the donor (isopropylamino group) to the acceptor (benzonitrile group). This charge transfer is often accompanied by a geometric rearrangement, most notably the twisting of the amino group relative to the phenyl ring.

The construction of the PES for these states is a complex computational task that involves calculating the energy of the molecule as a function of its geometry. For this compound, this would primarily involve mapping the energy landscape along the torsional coordinate of the isopropylamino group. The minima on the S1 PES correspond to the LE and ICT states. The LE state is typically found at a planar or near-planar geometry, while the ICT state is often associated with a twisted conformation (the Twisted Intramolecular Charge Transfer or TICT model).

Modern computational methods such as Time-Dependent Density Functional Theory (TD-DFT) and post-Hartree-Fock methods like Coupled Cluster (CC2) and CASPT2 are employed to calculate these surfaces. diva-portal.orgnih.gov The choice of functional and basis set in DFT calculations is crucial for accurately describing the relative energies of the LE and ICT states. For instance, in studies of the related 4-(dimethylamino)benzonitrile, it has been shown that different computational approaches can yield varying depths and locations of the LE and ICT minima. nih.govnih.gov

A representative, though hypothetical, potential energy surface for a 4-(dialkylamino)benzonitrile is depicted below, illustrating the relationship between the LE and ICT states as a function of the amino group twist angle.

| Feature | Description |

| Ground State (S0) | The lowest energy state of the molecule, typically with a planar or near-planar geometry of the amino group. |

| Locally Excited (LE) State | An excited state resulting from a π-π* transition, primarily localized on the aromatic ring. It is generally the initially populated excited state upon photoexcitation. |

| Intramolecular Charge Transfer (ICT) State | An excited state characterized by a significant transfer of electron density from the donor amino group to the acceptor benzonitrile moiety. This state is often stabilized in polar solvents. |

| Twist Angle | The dihedral angle between the plane of the amino group and the plane of the benzene (B151609) ring. This is a critical coordinate in the formation of the TICT state. |

| Energy Barrier | The activation energy required to transition from the LE state to the ICT state. The height of this barrier influences the kinetics of the ICT process. |

Prediction of Spectroscopic Signatures and Vibrational Assignments

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, computational methods like Density Functional Theory (DFT) can be used to calculate its vibrational frequencies and the corresponding infrared (IR) and Raman spectra.

The process begins with the optimization of the molecular geometry to find its most stable conformation. Following this, a frequency calculation is performed, which yields the normal modes of vibration. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or torsion. The calculated frequencies and their intensities can then be used to simulate the IR and Raman spectra.

For a precise assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is often carried out. This analysis quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode.

While specific calculated vibrational spectra for this compound are not present in the surveyed literature, studies on similar molecules like 4-bromo benzonitrile have demonstrated the accuracy of DFT methods (e.g., B3LYP with a 6-311+G basis set) in predicting vibrational frequencies. nih.gov A similar approach for this compound would be expected to yield reliable predictions.

A hypothetical table of selected predicted vibrational frequencies and their assignments for this compound is presented below to illustrate the expected outcome of such a computational study.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment (based on PED) |

| ν(C≡N) | ~2230 | C≡N stretching |

| ν(C-H aromatic) | 3050-3100 | Aromatic C-H stretching |

| ν(C-H aliphatic) | 2850-2980 | Aliphatic C-H stretching (isopropyl group) |

| δ(C-H) | 1450-1600 | C-H bending |

| Ring breathing | ~1000 | Symmetric stretching of the benzene ring |

Calculation of Chemical Reactivity Indices

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the chemical reactivity of molecules through various indices. frontiersin.orgaraproceedings.com These indices are derived from the changes in the electronic energy of the system with respect to changes in the number of electrons and the external potential.

Key chemical reactivity indices include:

Chemical Potential (μ): Related to the negative of electronegativity, it measures the escaping tendency of electrons from a system. It is calculated as the average of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies: μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This index quantifies the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. It is calculated as: η ≈ (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), it indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is defined as: ω = μ² / (2η).

These global reactivity descriptors provide a general overview of the molecule's reactivity. For a more detailed analysis, local reactivity descriptors such as the Fukui function can be calculated. The Fukui function identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

While specific DFT calculations of these reactivity indices for this compound were not found in the reviewed literature, the methodology is well-established. Such calculations would provide valuable information about its stability and reactivity in chemical reactions.

A hypothetical data table of calculated chemical reactivity indices for this compound is shown below to exemplify the expected results from a DFT study.

| Reactivity Index | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | -5.8 eV |

| LUMO Energy | ELUMO | - | -1.2 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.6 eV |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.3 eV |

| Global Softness | S | 1 / η | 0.43 eV⁻¹ |

| Electrophilicity Index | ω | μ² / (2η) | 2.66 eV |

Reactivity and Chemical Transformations of 4 Isopropylamino Benzonitrile

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of 4-(isopropylamino)benzonitrile is dictated by the electronic properties of its functional groups: the electron-donating isopropylamino group and the electron-withdrawing nitrile group, attached to an aromatic benzene (B151609) ring. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile accepts an electron pair. The interplay of these groups determines whether the molecule, or specific sites within it, will act as a nucleophile or an electrophile.

The nitrogen atom of the isopropylamino group possesses a lone pair of electrons, making it a nucleophilic center. This nucleophilicity is enhanced by the electron-releasing isopropyl group. The benzene ring is "activated" by the strongly electron-donating amino group, making the ortho and para positions electron-rich and susceptible to attack by electrophiles (electrophilic aromatic substitution). However, the para position is already substituted.

Key Reactivity Centers in this compound

| Site | Character | Reason |

|---|---|---|

| Amino Nitrogen | Nucleophilic | Lone pair of electrons available for donation. |

| Aromatic Ring (ortho to -NHR) | Nucleophilic | Activated by the electron-donating amino group. |

Photoinduced Reaction Pathways and Mechanisms

Aromatic amines are known to undergo phototransformation, often initiated by a one-electron oxidation process to form a radical cation. For derivatives like this compound, photoexcitation can lead to the formation of an intramolecular charge transfer (ICT) state, a phenomenon extensively studied in the closely related 4-(dimethylamino)benzonitrile (B74231) (DMABN).

Upon absorption of UV light, the molecule is promoted to a locally excited (LE) state. In polar solvents, this can be followed by a rapid transition to an ICT state, characterized by a significant separation of charge between the amino (donor) and nitrile (acceptor) groups. The formation of these ICT states is a key pathway that influences the fluorescence properties and photochemical reactivity of the molecule.

Studies on DMABN have shown that photoexcitation can lead to the subtraction of a methyl group from the dimethylamino substituent, producing 4-(methylamino)benzonitrile (B1588828) (MABN). Similar photo-degradation pathways, potentially involving the isopropyl group, could be anticipated for this compound. Furthermore, low-intensity laser irradiation of benzonitrile (B105546) in the gas phase has been shown to cause extensive fragmentation, followed by ion-neutral reactions that lead to molecular growth.

Photoisomerization Reactions

Photoisomerization in molecules like this compound is closely linked to the formation of the ICT state. The most widely accepted model for this process is the Twisted Intramolecular Charge Transfer (TICT) model. According to this model, after initial excitation to the LE state, rotation occurs around the C(phenyl)–N(amino) bond. This twisting motion leads to a perpendicular arrangement of the amino group's lone pair orbital relative to the plane of the benzene ring. This conformation minimizes electronic coupling between the donor and acceptor moieties, stabilizing the full charge separation of the TICT state. This twisted, highly polar isomer is a distinct chemical species from the planar LE state and represents a form of photoisomerization.

Hydrolysis Mechanisms and Kinetics

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds via a carboxamide intermediate.

Acid-Catalyzed Hydrolysis: The mechanism for acid-catalyzed hydrolysis of benzonitriles generally involves an initial protonation of the nitrile nitrogen. This enhances the electrophilicity of the nitrile carbon, which is then attacked by a water molecule (a nucleophile). A series of proton transfers follows, leading to the formation of a carboxamide intermediate. Further hydrolysis of the amide under the acidic conditions yields the corresponding carboxylic acid (4-(isopropylamino)benzoic acid) and an ammonium (B1175870) ion. Kinetic studies on related compounds show that the rate of hydrolysis increases with acid concentration up to a certain point, after which it may decrease due to reduced water activity. This behavior is consistent with a bimolecular (A-2) mechanism where water acts as the nucleophile in the rate-determining step.

Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile carbon is directly attacked by a hydroxide (B78521) ion (a strong nucleophile). This is followed by protonation from water to form an imidic acid, which tautomerizes to the more stable amide intermediate. Subsequent attack by another hydroxide ion on the amide's carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and ammonia (B1221849). Acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product.

Derivatization Strategies for Functional Group Interconversions

The functional groups of this compound offer several handles for derivatization.

Nitrile Group Transformations: The nitrile group can be converted into various other functional groups.

Reduction: Reduction with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation would convert the nitrile to a primary amine, yielding 4-(isopropylamino)benzylamine.

Grignard Reaction: Reaction with Grignard reagents (R-MgX) followed by hydrolysis would transform the nitrile into a ketone (4-(isopropylamino)phenyl ketone).

Amino Group Transformations: The secondary amine is nucleophilic and can be derivatized.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would form an N-acyl derivative (an amide).

Alkylation: The amine can be further alkylated using alkyl halides, though over-alkylation to a quaternary ammonium salt is possible.

Aromatic Ring Transformations: The electron-rich aromatic ring can undergo electrophilic aromatic substitution, primarily at the positions ortho to the activating isopropylamino group.

A notable derivatization strategy involving a benzonitrile moiety is the Suzuki coupling reaction. For instance, 4-iodobenzonitrile (B145841) has been used as a derivatization reagent for aryl boronic acids, forming fluorescent cyanobiphenyl derivatives that can be analyzed via HPLC. This highlights the utility of the benzonitrile scaffold in creating functional molecules for analytical purposes.

Reactions with Metal Complexes and Coordination Chemistry

The nitrile group of this compound can act as a ligand in coordination complexes with transition metals. The nitrogen atom of the C≡N group has a lone pair of electrons that can be donated to a vacant orbital on a metal center, forming a σ-bond.

The strength of the metal-nitrile bond is influenced by the electronic properties of the substituents on the benzonitrile ring. Electron-donating groups, such as the isopropylamino group, increase the electron density on the nitrile nitrogen, potentially strengthening its σ-donor character and leading to more stable metal complexes.

Zerovalent group 10 metals (Ni, Pd, Pt) have been shown to activate the C-CN bond of benzonitrile, particularly in the presence of a Lewis acid. The metal complex initially coordinates to the nitrile's nitrogen lone pair, which facilitates the cleavage of the otherwise inert C-CN bond. Rhenium(III) pincer complexes have also been used in the synthesis of benzonitrile through the electrochemical reduction and photolytic splitting of dinitrogen. The coordination chemistry of nitriles is crucial in catalysis, including reactions like the hydration of nitriles to amides.

Advanced Structural Characterization of 4 Isopropylamino Benzonitrile and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., N—H⋯N, C—H⋯π)

The solid-state architecture of aminobenzonitrile derivatives is governed by a combination of hydrogen bonds and other weak intermolecular interactions. In a closely related compound, 4-Isopropylamino-3-nitrobenzonitrile, the crystal structure is stabilized by a network of intermolecular hydrogen bonds and π–π stacking interactions. nih.gov The amine H atom forms an intramolecular hydrogen bond with an oxygen atom of the adjacent nitro group. nih.gov In the broader crystal lattice, molecules are linked by intermolecular aromatic C—H⋯N hydrogen bonds. nih.gov

| Interaction (D—H⋯A) | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |

|---|---|---|---|---|

| N3—H3A⋯O2 (intramolecular) | 0.86 | 1.99 | 2.643 (2) | 132 |

| C1—H1A⋯N1 | 0.93 | 2.61 | 3.469 (3) | 153 |

| C4—H4A⋯O1 | 0.93 | 2.40 | 3.298 (3) | 163 |

| C5—H5A⋯N1 | 0.93 | 2.60 | 3.529 (4) | 175 |

Structural Dynamics in Crystalline States via Picosecond X-ray Diffraction

While conventional X-ray crystallography provides a static picture of the ground-state structure, time-resolved techniques like picosecond X-ray diffraction can capture the fleeting structures of molecules in excited states. This is particularly relevant for compounds like 4-(Isopropylamino)benzonitrile, which are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation.

A study on the closely related molecule 4-(diisopropylamino)benzonitrile (B3050731) (DIABN) utilized picosecond X-ray diffraction to determine its molecular structure in the photoexcited ICT state. nih.govresearchgate.net Upon excitation, an ICT state with a lifetime of 3 nanoseconds is formed. nih.gov By analyzing the X-ray diffraction data with a time resolution of 70 picoseconds, researchers were able to refine the molecular structure of this transient state. nih.govresearchgate.net The key structural change observed was a decrease in the torsional angle of the diisopropylamino group with respect to the plane of the phenyl ring. nih.gov In the electronic ground state, this angle is 14 degrees, but it flattens to 10 degrees in the equilibrated ICT state. nih.govresearchgate.net This geometric change facilitates the charge separation characteristic of the ICT state. Such studies demonstrate that the crystalline environment is not merely a rigid matrix but can accommodate significant, ultrafast structural dynamics.

| Parameter | Electronic Ground State (S₀) | Equilibrated ICT State (S₁) |

|---|---|---|

| Amino Group Torsional Angle | 14° | 10° |

| State Lifetime | - | 3 ns |

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting surface provides a unique picture of the molecular shape in its crystalline environment.

By mapping various properties onto the Hirshfeld surface, one can gain quantitative insights into the nature and extent of intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface summarize all the interactions simultaneously, providing a percentage contribution for each type of contact. nih.gov For a molecule like this compound, this analysis would be crucial for dissecting the relative importance of different interactions.

For instance, in a study of related nitrogen-rich compounds, Hirshfeld analysis revealed that N⋯H/H⋯N interactions accounted for over 55% of the total intermolecular contacts, highlighting the dominant role of hydrogen bonding. nih.gov A similar analysis for this compound would be expected to quantify the contributions from:

N⋯H/H⋯N contacts: Arising from the N—H⋯N hydrogen bonds between the amino group and the nitrile nitrogen.

C⋯H/H⋯C contacts: Corresponding to the C—H⋯π interactions.

H⋯H contacts: Representing van der Waals forces.

C⋯C contacts: Indicative of π–π stacking.

This quantitative breakdown allows for a detailed comparison of the packing motifs between different crystalline forms or between related molecules, providing a deeper understanding of how molecular structure dictates supramolecular architecture.

| Interaction Type | Description | Expected Contribution |

|---|---|---|

| N···H / H···N | Primary N—H···N hydrogen bonds | High |

| C···H / H···C | C—H···π and other C-H contacts | Moderate |

| H···H | General van der Waals forces | Moderate to High |

| C···C | π–π stacking interactions | Low to Moderate |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

While X-ray crystallography reveals the solid-state structure, advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the conformation and dynamics of molecules in solution. For this compound, NMR can probe the rotational freedom of the isopropyl group and the C(aryl)-N bond, which are key to its conformational profile.

Techniques such as dynamic NMR (DNMR) are particularly insightful. By recording spectra at various temperatures, one can observe changes in the line shape of signals from nuclei that are exchanging between different chemical environments. unibas.it For the isopropyl group in this compound, the two methyl groups are diastereotopic if rotation around the C(methine)-N bond is slow on the NMR timescale. As the temperature is increased, the rate of rotation increases, leading to the coalescence of the two distinct methyl signals into a single, time-averaged signal. Analysis of these temperature-dependent spectra can provide the activation energy (ΔG‡) for the rotational barrier. unibas.it

Furthermore, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations between protons, providing direct evidence for the preferred solution-state conformation. For example, a NOESY experiment could reveal correlations between the isopropyl methine proton and the ortho-protons of the benzene (B151609) ring, helping to define the average torsional angle of the isopropylamino group.

Modern approaches often combine experimental NMR data with computational methods, such as Density Functional Theory (DFT), to create a comprehensive model of the molecule's behavior in solution. ijstr.org DFT calculations can predict NMR chemical shifts for different possible conformations, and comparison with experimental values helps to identify the most probable solution-state structure. ijstr.org

| NMR Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Variable-Temperature (VT) ¹H and ¹³C NMR | Thermodynamic and kinetic parameters of conformational exchange (e.g., ΔG‡) | Quantifies the rotational barrier of the isopropyl group and the C-N bond. |

| 2D NOESY/ROESY | Through-space proton-proton distances and correlations | Determines the preferred spatial arrangement and average torsional angle of the isopropylamino group relative to the phenyl ring. |

| DFT-Based Chemical Shift Prediction | Theoretical chemical shifts for candidate conformations | Correlates experimental spectra with specific low-energy conformations to identify the dominant species in solution. ijstr.org |

Applications and Emerging Roles of 4 Isopropylamino Benzonitrile in Interdisciplinary Science

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, 4-(Isopropylamino)benzonitrile is a key building block and structural scaffold for the synthesis of a diverse range of biologically active molecules. Its unique combination of a nitrile group and a secondary isopropylamine (B41738) attached to a benzene (B151609) ring provides a versatile platform for chemical modifications, enabling the exploration of extensive chemical space in the quest for new therapeutic agents.

This compound as a Pharmacological Scaffold

The this compound core is a privileged structure in the design of novel pharmacologically active compounds. A pharmacological scaffold is a core molecular structure that is amenable to systematic chemical modifications to generate a library of related compounds. These libraries are then screened for biological activity against various therapeutic targets. The benzonitrile (B105546) moiety can participate in various chemical reactions, allowing for the attachment of different functional groups, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. The isopropylamino group also plays a crucial role in interacting with biological targets, often through hydrogen bonding or hydrophobic interactions.

The utility of this scaffold is exemplified in the development of ATP-sensitive potassium (KATP) channel openers. For instance, derivatives of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, which incorporate the this compound substructure, have been synthesized and evaluated for their ability to activate these channels. nih.gov

Structure-Activity Relationship (SAR) Studies of Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their therapeutic potential. By systematically altering different parts of the molecule, researchers can identify the key structural features required for potent and selective biological activity.

In the context of K(ATP) channel openers, SAR studies have explored how modifications to the benzothiazine ring system, as well as the substituents on the amino group, affect the potency and efficacy of these compounds. nih.gov For example, the potency of 7-chloro-3-isopropylamino-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide was found to be significantly influenced by the nature of the heterocyclic core when compared to corresponding 4H-1,2,4-benzothiadiazine 1,1-dioxide derivatives. nih.gov Such studies are crucial for the rational design of more effective therapeutic agents.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In drug discovery, this method is invaluable for understanding how a potential drug molecule (the ligand) interacts with its biological target, typically a protein or enzyme, at the atomic level. mdpi.com

For derivatives incorporating the this compound scaffold, molecular docking simulations can elucidate the specific binding modes within the active site of a target protein. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's binding affinity and selectivity. This information can then guide the design of new derivatives with improved pharmacological profiles. For example, docking studies with various receptors can help predict the binding affinity and interaction patterns, providing a basis for the development of more potent inhibitors or agonists. nih.gov

Development of Novel Therapeutic Agents (e.g., β2-Adrenoceptor Agonists)

The this compound moiety is a component in the development of various novel therapeutic agents. One area of significant interest is the design of β2-adrenoceptor agonists, which are crucial in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.govwikipedia.orgmdpi.com These drugs act by stimulating β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation. wikipedia.orgmdpi.com

The development of selective β2-agonists has been a major goal in medicinal chemistry to minimize side effects. wikipedia.org While specific examples of this compound itself as a β2-agonist are not extensively documented, its structural features are relevant to the pharmacophores of known β2-agonists. The general structure for many β2-agonists includes an aromatic ring and an amino group, making the this compound scaffold a plausible starting point for the synthesis of new candidates in this therapeutic class.

Exploration of Antimicrobial and Anticancer Activities

The benzonitrile functional group is present in a variety of compounds that have been investigated for their antimicrobial and anticancer properties. nih.govnih.gov The exploration of derivatives containing the this compound scaffold for these activities is an active area of research.

Antimicrobial Activity: Several studies have demonstrated the antimicrobial potential of benzonitrile derivatives. nih.gov For instance, certain newly synthesized benzo and naphthonitrile derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The incorporation of the this compound moiety into novel chemical structures could lead to the discovery of new antimicrobial agents.

Anticancer Activity: In the field of oncology, various heterocyclic compounds incorporating a benzonitrile structure have been evaluated for their anticancer effects. nih.gov These compounds can exert their activity through various mechanisms, including the inhibition of kinases, which are enzymes that play a critical role in cell signaling and proliferation. nih.gov The this compound scaffold can be used to design and synthesize novel compounds that could potentially inhibit cancer cell growth.

Below is a table summarizing the biological activities of compounds containing the benzonitrile moiety.

| Compound Class | Biological Activity | Potential Therapeutic Application |

| 4H-1,4-Benzothiazine-2-carbonitrile derivatives | K(ATP) channel activation nih.gov | Antihypertensive, antiasthmatic |

| Benzonitrile derivatives | Antibacterial, Antifungal nih.gov | Infectious diseases |

| Benzodiazine heterocycles | Kinase inhibition nih.gov | Cancer |

Supramolecular Chemistry

The molecular structure of this compound, featuring a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the nitrile group), and an aromatic ring capable of π-π stacking, makes it a versatile building block in supramolecular chemistry.

Host-Guest Interactions and Complex Formation

This compound can act as a guest molecule, forming inclusion complexes with various host molecules, such as cyclodextrins, calixarenes, and cucurbiturils. The hydrophobic isopropyl group and the benzonitrile moiety can be encapsulated within the cavity of a suitable host, driven by hydrophobic interactions and van der Waals forces.

The cucurbit[n]uril (CB[n]) family of macrocycles, in particular, is known to form stable host-guest complexes with cationic and neutral guest molecules in aqueous solutions. nih.gov The portals of CB[n] are fringed with carbonyl groups that can engage in ion-dipole interactions with positively charged guests, while the hydrophobic cavity can encapsulate nonpolar moieties. Given that the amino group of this compound can be protonated to form a cation, it is expected to form stable complexes with CB[n] hosts. For instance, acetanilides with aminopropyl units have been shown to form host-guest complexes with CB ossila.com, CB nih.gov, and CB nih.gov, with binding constants in the range of 10^5–10^6 M-1. nih.gov Similarly, nabumetone (B1676900) and naproxen (B1676952) form stable complexes with cucurbit nih.govuril. mdpi.com

The formation of such host-guest complexes can significantly alter the photophysical properties of this compound, leading to changes in its absorption and fluorescence spectra. This phenomenon can be utilized in the development of responsive materials and sensors.

| Host Molecule | Potential Driving Forces for Complexation with this compound |

| Cyclodextrins | Hydrophobic interactions, van der Waals forces |

| Calixarenes | π-π stacking, hydrophobic interactions |

| Cucurbit[n]urils | Ion-dipole interactions (with protonated form), hydrophobic interactions |

Self-Assembly and Nanostructure Design

The ability of this compound to participate in directional non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a suitable candidate for the bottom-up fabrication of self-assembled nanostructures. In the solid state, molecules of this compound can arrange into well-defined crystal lattices through these interactions.

The crystal structure of a related compound, 2-(4-(diphenylamino)benzylidene) malononitrile (B47326) (DPAM), revealed that the molecules are arranged in parallel patterns stabilized by π-π interactions and hydrogen bonds. mdpi.com This type of ordered packing can lead to interesting collective optical and electronic properties. By modifying the substitution pattern on the benzonitrile core, it is possible to tune the intermolecular interactions and thus control the morphology of the resulting self-assembled structures.